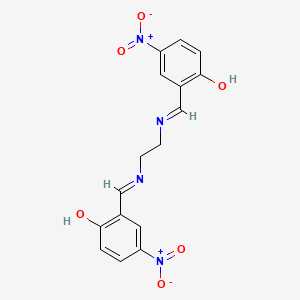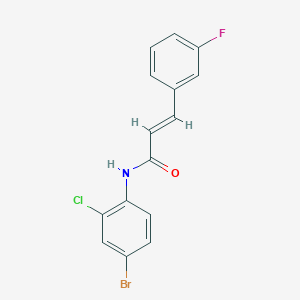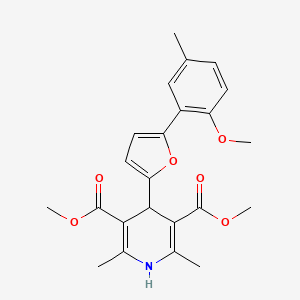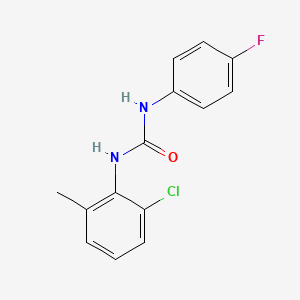
2,3',4,5',6-Pentaphenyl-3,4'-biphenyldiamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine is a complex organic compound with the molecular formula C42H32N2 and a molecular weight of 564.737 g/mol . This compound is characterized by its unique structure, which includes multiple phenyl groups attached to a biphenyl core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl groups play a crucial role in stabilizing the compound’s interactions with these targets, facilitating various biochemical pathways. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
2,3’,4,5’,6-Pentaphenyl-3,4’-biphenyldiamine can be compared with other similar compounds, such as:
- 3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
- 2,2’-Diiodo-3,3’-Dimethyl-4,4’,5,5’-Tetramethoxybiphenyl
- 4,4’-Dimethoxy-3,3’,5,5’-Tetramethylbiphenyl
- 3,3’,4,4’,5,5’-Hexamethoxybiphenyl
These compounds share structural similarities but differ in their functional groups and substitution patterns, which can significantly affect their chemical properties and applications .
Propiedades
Número CAS |
40252-22-0 |
|---|---|
Fórmula molecular |
C42H32N2 |
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
3-(4-amino-3,5-diphenylphenyl)-2,4,6-triphenylaniline |
InChI |
InChI=1S/C42H32N2/c43-41-36(30-18-8-2-9-19-30)26-34(27-37(41)31-20-10-3-11-21-31)39-35(29-16-6-1-7-17-29)28-38(32-22-12-4-13-23-32)42(44)40(39)33-24-14-5-15-25-33/h1-28H,43-44H2 |
Clave InChI |
YPHFAFSBVQUIFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC(=C2N)C3=CC=CC=C3)C4=C(C(=C(C=C4C5=CC=CC=C5)C6=CC=CC=C6)N)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;3-hydroxybutanoic acid](/img/structure/B11940174.png)
![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)










